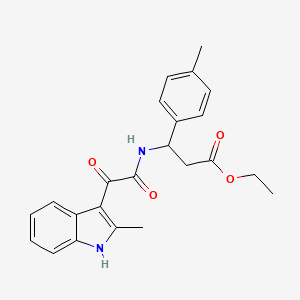
ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate, a complex organic compound with the CAS number 862813-62-5, exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole moiety , a p-tolyl group , and an ethyl ester , contributing to its diverse biological activities. Its molecular formula is C23H26N2O4 with a molecular weight of approximately 394.46 g/mol. The presence of the indole structure is particularly noteworthy, as indole derivatives are known for their wide-ranging pharmacological effects.
Antitumor Activity
Research indicates that compounds containing indole structures, including this compound, may exhibit antitumor properties . For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including colorectal and lung cancers. A study highlighted that certain indole-based acetamides demonstrated significant cytotoxicity against solid tumors, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound's biological activity may also include enzyme inhibition , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study evaluating various substituted acetamides, it was found that modifications to the indole ring significantly impacted the inhibitory potency against BChE, with some derivatives showing IC50 values as low as 19.60 μM . This suggests that this compound might be explored for neuroprotective applications.
Antimicrobial Properties
Indole derivatives have also been associated with antimicrobial activity . Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound could possess similar properties worthy of further investigation.
Synthesis Methods
The synthesis of this compound can be approached through several methods involving the reaction of indole derivatives with acetic anhydride or related acetamides. A typical synthetic route involves:
- Formation of the Indole Derivative : The starting material is reacted with oxalyl chloride to form an acetamide.
- Coupling Reaction : The acetamide is then coupled with p-tolyl propanoate under appropriate conditions to yield the final product.
Comparative Analysis of Similar Compounds
The following table summarizes several compounds structurally related to this compound and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-amino-3-phenylpropanoate | 5619-07-8 | Simple phenyl substitution |
| (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | 13033-84-6 | Chiral center influencing activity |
| (S)-Methyl 2-amino-3-phenylpropanoate | 2577-90-4 | Enantiomer with potential differing activity |
Case Studies
Several studies have documented the biological activity of indole derivatives:
- Antitumor Efficacy : A study by Meden et al. demonstrated that modifications on the indole structure significantly affected antitumor efficacy in various models .
- Neuroprotective Effects : Research indicated that certain derivatives effectively inhibited cholinesterases, suggesting potential use in treating neurodegenerative diseases .
属性
IUPAC Name |
ethyl 3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-20(26)13-19(16-11-9-14(2)10-12-16)25-23(28)22(27)21-15(3)24-18-8-6-5-7-17(18)21/h5-12,19,24H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHOYNGVXZNXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














